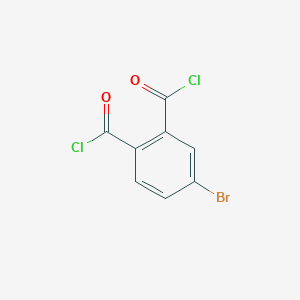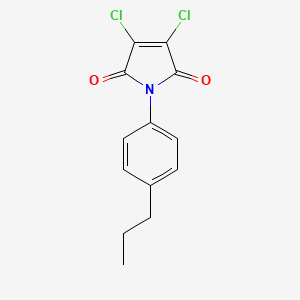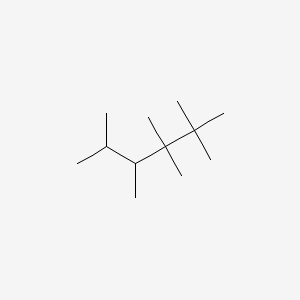
2-(2,3,4,5-Tetramethyl-1H-pyrrol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- is a heterocyclic organic compound with a pyrrole ring structure. This compound is characterized by the presence of four methyl groups attached to the pyrrole ring and an acetamide group at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- can be achieved through several methods. One common approach involves the reaction of 2,3,4,5-tetramethylpyrrole with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkyl halides; reactions often require the presence of a catalyst or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Scientific Research Applications
1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
- 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-
- 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-
- 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl-
Uniqueness: 1H-Pyrrole-1-acetamide, 2,3,4,5-tetramethyl- stands out due to its specific substitution pattern on the pyrrole ring, which imparts unique chemical and biological properties
Properties
CAS No. |
61921-92-4 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2,3,4,5-tetramethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C10H16N2O/c1-6-7(2)9(4)12(8(6)3)5-10(11)13/h5H2,1-4H3,(H2,11,13) |
InChI Key |
PSUGOPPVICOXEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C)C)CC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2-Ethoxyphenyl)methyl]bis(2-methylphenyl)arsanium iodide](/img/structure/B14538145.png)

![5-Chloro-8-methyl-2,3-dihydrothieno[2,3-b]quinoline](/img/structure/B14538162.png)



![O-Ethyl O-{4-[(phenoxysulfonyl)oxy]phenyl} S-propyl phosphorothioate](/img/structure/B14538183.png)
![(E)-N-(4,4-Diethoxybutyl)-1-[1-(phenylsulfanyl)cyclopropyl]methanimine](/img/structure/B14538195.png)





